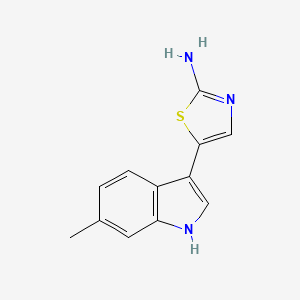

5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine

Description

Propriétés

IUPAC Name |

5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-7-2-3-8-9(5-14-10(8)4-7)11-6-15-12(13)16-11/h2-6,14H,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHGUUBXAHUBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3=CN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270207 | |

| Record name | 5-(6-Methyl-1H-indol-3-yl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134334-49-8 | |

| Record name | 5-(6-Methyl-1H-indol-3-yl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(6-Methyl-1H-indol-3-yl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 6-methylindole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring, resulting in the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Analyse Des Réactions Chimiques

5-(6-Methyl-1H-indol-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the thiazole nitrogen, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Scientific Research Applications

Research indicates that derivatives of indolylthiazole and methylindolylthiazole possess antimicrobial properties, making them valuable for scientific research .

Antimicrobial Activity:

- A study involving several 4-(indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole acylamines evaluated their antibacterial activity using the microdilution method .

- The study divided the compounds into two subgroups: indole-based thiazole derivatives and methylindole-based thiazole derivatives. Reference drugs used were Ampicillin and Streptomycin .

- All compounds in the first subgroup (indole-based thiazoles) exhibited antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.06–1.88 mg/mL and Minimum Bactericidal Concentration (MBC) values of 0.12–3.75 mg/mL .

- The antibacterial activity varied depending on the substituents and their position on the indole ring, as well as the substituents at position 2 of the thiazole moiety .

- Certain derivatives with a 2-NH2 group in the thiazole ring showed promising activity, irrespective of the substituents on the indole ring .

- Three of the most active compounds (5x, 5m, and 5d) were studied for activity against resistant strains, including methicillin-resistant S. aureus, P. aeruginosa, and E. coli . All three compounds were more potent against MRSA than ampicillin, whereas streptomycin did not exhibit bactericidal activity .

Structure-Activity Relationship:

The antibacterial activity of the compounds is influenced by the substituents on the indole ring and the substituents at the 2-position of the thiazole moiety .

- The presence of an amino group at position 2 of the thiazole ring, along with a 6-Me group on the indole ring, resulted in compound 5d, which was less active than others .

- Introducing a methyl group at position 2 and a 5-Cl substituent to the indole ring, as well as replacing propan-2-ylidenhydrazine with an amino group (5m), slightly decreased activity .

- The presence of 2-methylamino, as well as a methyl group, in position 5 of the thiazole ring (5u) had the most negative effect .

Table 1: Antibacterial Activity of Indole-based Thiazoles (based on the activity order from the reference)

| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria |

|---|---|---|---|

| 5x | 0.06-0.12 | 0.12-0.23 | S. Typhimurium |

| 5m | 0.06 | 0.12 | B. cereus, S. aureus |

| 5d | N/A | N/A | N/A |

| 5e | 0.12 | 0.23 | B. cereus, L. monocytogenes |

| 5a | N/A | N/A | S. Typhimurium |

| 5q | N/A | N/A | N/A |

| 5s | N/A | N/A | N/A |

| 5b | N/A | N/A | N/A |

| 5v | N/A | N/A | N/A |

| 5f | N/A | N/A | N/A |

| 5l | N/A | N/A | N/A |

| 5c = 5n = 5o | N/A | N/A | N/A |

| 5i | N/A | N/A | N/A |

| 5u | 0.47-3.75 | 0.94-3.75 | N/A |

N/A: Data not available in the provided study for specific bacteria, but antibacterial activity was observed .

Usage Warnings

Mécanisme D'action

The mechanism of action of 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share structural similarities with 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine, differing in substituents or core heterocycles:

Structure-Activity Relationships (SAR)

Activité Biologique

5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives, which are known for their broad range of biological activities. The presence of both an indole and a thiazole ring in its structure contributes to its unique chemical properties. The molecular formula is with a CAS number of 1134334-49-8.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve the inhibition of various enzymes or receptors, leading to observed effects such as antimicrobial action or cytotoxicity against cancer cells. The exact molecular pathways are still being elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate potent antibacterial activity.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 5-(6-Me) | MRSA | 0.23 | 0.47 |

| 5-(6-Me) | E. coli | 0.70 | 0.94 |

| 5-(6-Me) | Bacillus cereus | 0.23 | 0.47 |

The introduction of various substituents on the indole and thiazole rings was found to influence antibacterial activity significantly, suggesting a structure-activity relationship (SAR) that merits further investigation .

Anticancer Activity

This compound has also been studied for its anticancer potential. Various derivatives have shown promising results against different cancer cell lines, with some compounds exhibiting IC50 values lower than those of standard chemotherapeutic agents like doxorubicin.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat (Bcl-2) | <10 |

| Compound B | A-431 | <30 |

| Compound C | U251 (glioblastoma) | <20 |

The presence of electron-donating groups in specific positions has been correlated with enhanced cytotoxicity, indicating that modifications to the chemical structure can lead to improved therapeutic efficacy .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of thiazole exhibited superior antibacterial activity against resistant strains compared to traditional antibiotics .

- Cytotoxic Effects : Research involving various cancer cell lines indicated that certain structural modifications led to enhanced cytotoxicity, providing insights into potential therapeutic applications in oncology .

- Structure Activity Relationship : Numerous studies have established SARs for this compound class, emphasizing the role of substituents on both the indole and thiazole rings in modulating biological activity .

Q & A

Q. What are the common synthetic routes for preparing 5-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine?

The compound is synthesized via cyclocondensation reactions. A key method involves treating indole-3-carbonitrile derivatives (e.g., 6-methyl-indole-3-carbonitrile) with thiosemicarbazide in trifluoroacetic acid at 60°C for 3.5 hours, followed by neutralization and purification. This yields thiadiazol-2-amines with high purity (>90%) . Alternative routes include cyclization of arylthiosemicarbazides in acidic conditions (e.g., POCl₃) or coupling indole aldehydes with thiazole-2-amines via Schiff base formation .

Q. What spectroscopic techniques are employed to characterize the structure of this compound?

Structural confirmation relies on:

- ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–8.2 ppm) and thiazole/indole carbons.

- FT-IR : Confirms NH₂ (3200–3400 cm⁻¹) and C=N/C=S stretches (1600–1650 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 258.0874).

- Elemental analysis : Matches calculated C, H, N, S content (±0.3%) .

Q. How is the purity of this compound assessed post-synthesis?

Purity is determined via:

- TLC (Silica gel 60 F₂₅₄, ethyl acetate/hexane 3:7, Rf ~0.5).

- HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min).

- Melting point analysis (e.g., 215–217°C, uncorrected) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

Standard assays include:

- Broth microdilution (MIC determination against S. aureus and E. coli).

- Agar diffusion (zone of inhibition measurement at 100 µg/mL).

- Time-kill kinetics to assess bactericidal/fungicidal effects .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

Yield optimization involves:

- Solvent selection : Trifluoroacetic acid enhances cyclization efficiency compared to acetic acid .

- Temperature control : Prolonged heating (>4 hours at 60°C) reduces byproduct formation.

- Catalyst use : Sodium acetate (1.3 g/mol) improves Schiff base coupling yields by 15–20% .

- Stoichiometry : A 1:1 molar ratio of indole-3-carbonitrile to thiosemicarbazide minimizes unreacted starting material .

Q. What computational methods assist in predicting the biological activity of this compound?

- Molecular docking : Evaluates binding affinity to targets like focal adhesion kinase (FAK) or EGFR using AutoDock Vina. Docking scores (e.g., −9.2 kcal/mol) correlate with antitumor activity .

- QSAR models : Relate substituent electronegativity (Hammett σ) or lipophilicity (LogP) to IC₅₀ values in cancer cell lines .

Q. How do modifications to the indole or thiazole rings affect the pharmacological profile?

- Indole substitutions : 6-Methyl groups enhance metabolic stability (t₁/₂ > 6 hours in microsomes), while halogenation (e.g., 5-Br) increases cytotoxicity (IC₅₀ ~2 µM vs. HCT-116) .

- Thiazole modifications : N-Alkylation reduces antimicrobial activity but improves solubility (LogS −3.2 → −2.1) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions.

- X-ray crystallography : Provides unambiguous confirmation (e.g., C25H25N3O2S crystal structure, PDB: 7119063) .

- DFT calculations : Predict ¹³C NMR shifts within 2 ppm of experimental values .

Q. What experimental models are suitable for studying the compound’s mechanism of action in cancer cells?

Q. How is the compound’s stability assessed under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.